(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine
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Overview
Description
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a fluorophenyl group and a methylphenyl group attached to the imine moiety, making it a derivative of ethanimine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine typically involves the condensation of 4-fluoroaniline and 4-methylbenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-(4-Chlorophenyl)-N-(4-methylphenyl)ethanimine
- (1Z)-1-(4-Bromophenyl)-N-(4-methylphenyl)ethanimine
- (1Z)-1-(4-Methoxyphenyl)-N-(4-methylphenyl)ethanimine
Uniqueness
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its interaction with biological targets.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial purposes
Properties
CAS No. |
799841-29-5 |
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Molecular Formula |
C15H14FN |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methylphenyl)ethanimine |
InChI |
InChI=1S/C15H14FN/c1-11-3-9-15(10-4-11)17-12(2)13-5-7-14(16)8-6-13/h3-10H,1-2H3 |
InChI Key |
AMWBPGGJBMTWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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